![molecular formula C17H17N3O B5875802 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide](/img/structure/B5875802.png)
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide is a compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a valuable heterocyclic structure in medicinal chemistry due to its ability to interact with various biological targets.
Vorbereitungsmethoden
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the radical reaction approach, which allows for the direct functionalization of the imidazo[1,2-a]pyridine scaffold . This method involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.
Wissenschaftliche Forschungsanwendungen
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an inhibitor of enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These inhibitory activities make it a potential candidate for the development of drugs for the treatment of diseases like Alzheimer’s disease and inflammation. Additionally, its ability to interact with multiple biological targets makes it a versatile compound for drug discovery and development.
Wirkmechanismus
The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark. Similarly, its inhibition of lipoxygenase involves binding to the enzyme’s active site, reducing the production of pro-inflammatory leukotrienes.
Vergleich Mit ähnlichen Verbindungen
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)isobutyramide can be compared with other imidazo[1,2-a]pyridine derivatives, such as N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide . While both compounds share the imidazo[1,2-a]pyridine core, their differing substituents confer unique biological activities. For example, the cinnamamide derivative has been shown to have distinct inhibitory profiles against various enzymes compared to the isobutyramide derivative. Other similar compounds include imidazo[1,2-a]pyrimidines, which also exhibit a wide range of biological activities and are used in drug development .
Eigenschaften
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(2)17(21)18-14-8-6-13(7-9-14)15-11-20-10-4-3-5-16(20)19-15/h3-12H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHAZQLIOPINIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
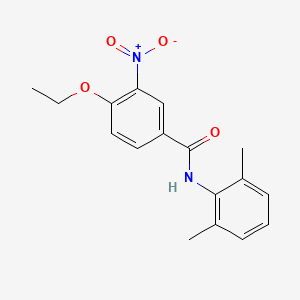
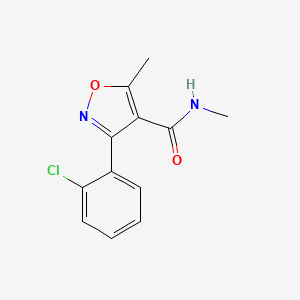
![N-[(3-chlorophenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5875738.png)
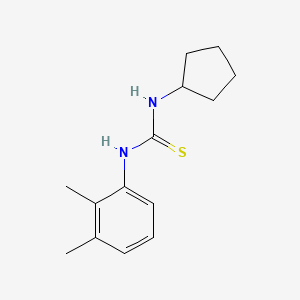



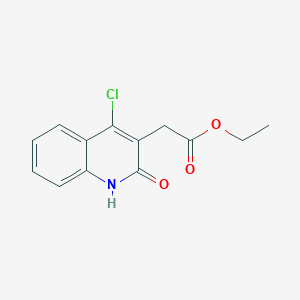
![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![4-[[4-(Ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde](/img/structure/B5875783.png)
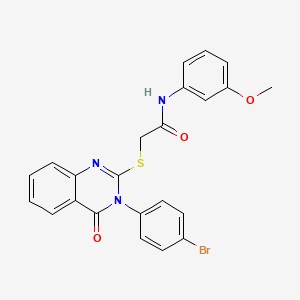
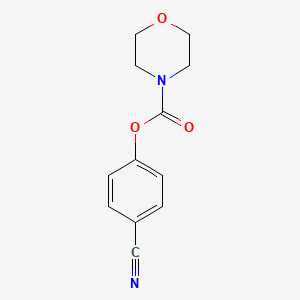
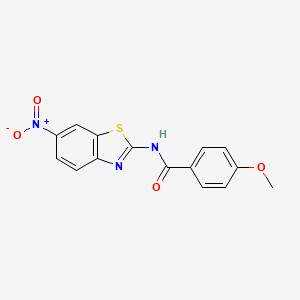
![4-methyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5875832.png)
